BenchChemオンラインストアへようこそ!

1-propanaminium, 3-carboxy-2-hydroxy-n,n,n-trimethyl-, inner salt

Carnitine deficiency Stereopharmacology Myocardial function

1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, inner salt (CAS 406-76-8), commonly referred to as DL-carnitine or (±)-carnitine, is the racemic mixture composed of equal parts of the biologically active L-carnitine and its stereoisomer D-carnitine. As an inner salt (zwitterion), it belongs to the class of quaternary ammonium compounds biosynthesized from lysine and methionine and functions canonically in mitochondrial long-chain fatty acid transport.

Molecular Formula C7H16NO3+
Molecular Weight 162.21 g/mol
CAS No. 406-76-8
Cat. No. B1195898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propanaminium, 3-carboxy-2-hydroxy-n,n,n-trimethyl-, inner salt
CAS406-76-8
SynonymsBicarnesine
Carnitine
L Carnitine
L-Carnitine
Levocarnitine
Vitamin BT
Molecular FormulaC7H16NO3+
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)O)O
InChIInChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1
InChIKeyPHIQHXFUZVPYII-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Carnitine (CAS 406-76-8): Identity, Composition, and Procurement Relevance for the Racemic Carnitine Inner Salt


1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, inner salt (CAS 406-76-8), commonly referred to as DL-carnitine or (±)-carnitine, is the racemic mixture composed of equal parts of the biologically active L-carnitine and its stereoisomer D-carnitine . As an inner salt (zwitterion), it belongs to the class of quaternary ammonium compounds biosynthesized from lysine and methionine and functions canonically in mitochondrial long-chain fatty acid transport [1]. Unlike enantiopure L-carnitine, the racemate exhibits stereospecific pharmacological and toxicological properties that directly impact its suitability for different research and industrial applications, making informed procurement decisions critically dependent on understanding these differential characteristics [2].

Why L-Carnitine, D-Carnitine, or Acylcarnitines Cannot Replace DL-Carnitine (CAS 406-76-8) in Critical Applications


Generic substitution between carnitine forms is precluded by profound stereospecificity in both biological activity and analytical behavior. L-Carnitine (CAS 541-15-1) is the physiologically essential enantiomer required for mitochondrial β-oxidation, while D-carnitine (CAS 541-14-0) is not only biologically inactive but competitively depletes tissue L-carnitine levels and induces toxicity in muscle and myocardium [1][2]. Acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC) exhibit distinct pharmacokinetic profiles with significantly shorter half-lives and lower plasma exposure than L-carnitine [3]. DL-Carnitine, as a defined 1:1 racemate, therefore serves unique roles—as a stereochemical reference standard for enantiomeric purity testing, as a probe to study D-isomer-mediated inhibitory effects on OCTN2 transport, and as a model compound for investigating racemate-specific toxicological responses—that cannot be fulfilled by any single enantiomer or acyl derivative alone [4].

DL-Carnitine (CAS 406-76-8): Head-to-Head Quantitative Differentiation Evidence Against Carnitine Analogs


Stereospecific In Vivo Pharmacology: L-Carnitine Restores Plasma Carnitine While DL-Carnitine Does Not

In a carnitine-deficient rat model (induced by mildronate-supplemented diet for 80 days), administration of L-carnitine at 200 mg/kg/day for 30 days significantly elevated plasma carnitine levels by 118.55% relative to carnitine-deficient controls (p < 0.001), whereas D-carnitine and DL-carnitine produced no significant change in plasma carnitine content [1]. Furthermore, L-carnitine normalized myocardial contractility, relaxation indices, and hemodynamic responses, while D- and DL-carnitine failed to reverse the cardiac dysfunction induced by carnitine deficiency [1].

Carnitine deficiency Stereopharmacology Myocardial function Hemodynamics

OCTN2 Transporter Inhibition: D-Carnitine Component Competitively Blocks L-Carnitine Cellular Uptake

In BeWo cells expressing human OCTN2, D-carnitine inhibited L-[³H]carnitine uptake with an IC₅₀ of 16.5 μM, demonstrating high-affinity competitive inhibition of the physiological carnitine transporter by the D-enantiomer . By extension, DL-Carnitine, which contains 50% D-carnitine, delivers this inhibitory activity at an effective concentration proportional to its D-isomer content. The L-isomer is the preferred substrate, and the presence of D-carnitine in the racemate directly antagonizes L-carnitine transport, a property not shared by enantiopure L-carnitine preparations [1].

OCTN2 Carnitine transport Transporter inhibition Stereoselectivity

Enantioselective Biosensor Response: DL-Carnitine Produces Exactly 50% Signal of Pure D-Carnitine

Using a D-carnitine dehydrogenase-based amperometric biosensor, DL-carnitine generated a response that was exactly 50% of the signal obtained from an equimolar concentration of pure D-carnitine, consistent with its 1:1 racemic composition [1]. Critically, L-carnitine produced no detectable signal in this assay system, confirming absolute enantioselectivity of the biosensor [1]. This quantitative relationship establishes DL-carnitine as a uniquely suitable calibration standard for verifying enantiomeric composition in carnitine preparations.

Biosensor Enantiomeric purity Carnitine dehydrogenase D-Carnitine detection

Chiral Chromatographic Resolution: DL-Carnitine Enables Baseline Separation and Enantiomeric Purity Quantification

A validated chiral HPLC method using a Chiralcel OD-R column after derivatization with (α-bromo)methyl phenyl ketone achieved baseline separation of DL-carnitine enantiomers, with the racemate producing two well-resolved peaks of equal area corresponding to D- and L-carnitine [1]. This resolution is essential for determining enantiomeric purity in bulk drug substances, where regulatory specifications typically require D-carnitine content below 1-2% in L-carnitine products [1][2]. DL-Carnitine is the indispensable racemic reference standard for system suitability testing and method validation in such assays.

Chiral HPLC Enantiomeric purity Quality control Derivatization

Pharmacokinetic Differentiation: L-Carnitine Exhibits Superior Systemic Exposure Versus Acyl Analogs

Following a single 2.0 g oral dose of L-carnitine in 12 healthy volunteers, the Cmax of L-carnitine (84.7 ± 25.2 μmol/L) was 6.6-fold higher than acetyl-L-carnitine (12.9 ± 5.5 μmol/L) and 16.7-fold higher than propionyl-L-carnitine (5.08 ± 3.08 μmol/L), both p < 0.01 [1]. The elimination half-life of L-carnitine (60.3 ± 15.0 h) was significantly longer than ALC (35.9 ± 28.9 h) and PLC (25.7 ± 30.3 h), p < 0.01 [1]. While this study compared L-carnitine to its acyl derivatives rather than directly to DL-carnitine, the data demonstrate that carnitine form selection profoundly impacts systemic exposure, and DL-carnitine provides a racemic baseline for studying stereospecific pharmacokinetic differences.

Pharmacokinetics Cmax Half-life AUC Oral administration

DL-Carnitine (CAS 406-76-8): Prioritized Application Scenarios Based on Verified Differential Evidence


Enantiomeric Purity Testing of L-Carnitine APIs and Dietary Supplements

DL-Carnitine serves as the essential racemic reference standard for chiral HPLC and CE methods used to quantify D-carnitine impurity in L-carnitine active pharmaceutical ingredients and nutraceutical products. Regulatory analysis of dietary supplements has detected D-carnitine content ranging from 0.4% to 49.3% across commercial samples, underscoring the need for robust enantiomeric purity testing where DL-carnitine provides the critical racemic calibration benchmark [1].

In Vivo Stereopharmacology Studies of Carnitine-Deficient Disease Models

In carnitine-deficiency models, DL-carnitine functions as a stereochemical probe to distinguish L-isomer-specific therapeutic effects from D-isomer-mediated interference. Its demonstrated inability to restore plasma carnitine (unlike L-carnitine, which produces a 118.55% increase, p < 0.001) makes it an indispensable negative control for elucidating mechanisms of competitive inhibition by D-carnitine at the tissue level [1].

OCTN2 Transporter Inhibition and Drug-Drug Interaction Screening

DL-Carnitine provides a convenient source of the OCTN2 inhibitor D-carnitine (IC₅₀ = 16.5 μM) within a racemic matrix, enabling transporter inhibition studies without requiring separate procurement of pure D-carnitine. This is particularly valuable for screening new chemical entities that may interact with the carnitine transport pathway, given the established high-affinity inhibition of OCTN2 by the D-isomer and acetyl-DL-carnitine [1].

Validation of Enantioselective Biosensor Platforms for Carnitine Detection

The precisely defined 50% relative response of DL-carnitine on D-carnitine dehydrogenase-based biosensors (versus 100% for D-carnitine and 0% for L-carnitine) establishes the racemate as an ideal calibration standard for validating enantioselective detection systems used in quality control and clinical diagnostics [1].

Quote Request

Request a Quote for 1-propanaminium, 3-carboxy-2-hydroxy-n,n,n-trimethyl-, inner salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.